2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol
Description
Properties
IUPAC Name |
2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-7-5-14(6-8-15)13-23-18-4-2-1-3-16(18)17-9-10-21(20-17)11-12-22/h1-10,22H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMFITOEASTBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)CCO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333522 | |
| Record name | 2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955976-71-3 | |
| Record name | 2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole core. The subsequent steps involve the introduction of the 4-fluorobenzyl and oxyphenyl groups through nucleophilic substitution reactions. The final step often includes the reduction of an intermediate to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrazole ring to a more saturated structure.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in developing new materials and pharmaceuticals.
- Reactivity Studies : It can participate in nucleophilic substitution reactions, oxidation, and reduction processes, which are essential for understanding reaction mechanisms in organic chemistry.
Biology
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol demonstrate effectiveness against various bacterial strains, suggesting potential as therapeutic agents.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, with preliminary studies indicating that it may inhibit key inflammatory pathways, offering insights into treatments for inflammatory diseases.
Medicine
- Therapeutic Potential : The biological activities of this compound suggest it could be developed into a therapeutic agent for conditions such as cancer and autoimmune diseases. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
- Drug Development : Ongoing research focuses on optimizing the structure of this compound to enhance its efficacy and reduce toxicity, paving the way for new drug formulations.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus at low concentrations. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in vitro, indicating potential use in treating rheumatoid arthritis. |
| Study C | Drug Development | Investigated structural modifications leading to enhanced bioavailability and reduced side effects in animal models. |
Mechanism of Action
The mechanism of action of 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Functional Groups :
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Fluorinated Aromatic Substituents
a) 8-(4-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one ()
- Structure: Combines a pyrazole core with a pyridopyrimidinone scaffold and a 4-fluorobenzyl-piperidine side chain.
- Molecular Weight : ~500–550 g/mol (estimated), significantly larger than the target compound.
- Key Differences: The pyridopyrimidinone core may confer kinase inhibitory activity, while the piperidine-ethyl linker could enhance binding to hydrophobic pockets in enzymes .
b) 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one ()
- Structure : A dihydro-pyrazoline derivative with 4-bromo and 4-fluoro substituents.
- Molecular Weight : ~375 g/mol (estimated).
- Key Differences: The ketone group (butan-1-one) and dihydro-pyrazoline core reduce polarity compared to the ethanol-containing target compound. Bromine substitution may increase steric hindrance, affecting receptor interactions .
c) (3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazol-4-yl)methanol ()
- Structure: A pyrazole with 4-fluorophenyl and o-tolyl groups, plus a methanol substituent.
- Molecular Weight : ~282 g/mol (CAS: 618444-55-6).
- Key Differences: The methanol group at the 4-position (vs.
Pyrazole Derivatives with Ethanol/Ethanone Moieties
a) 2-{4-[(5-Cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl}ethanol ()
- Structure: Contains a piperazine-ethanol linker and cyclohexyl-substituted pyrazole.
- Molecular Weight : ~450 g/mol (estimated).
b) (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones ()
- Structure: Ethanone derivatives with diazenyl-substituted pyrazoles.
- Biological Activity : Demonstrated antimicrobial and anticancer properties (e.g., compound 22 showed Gram-negative bacterial inhibition) .
- Key Differences: The ketone group (vs.
Fluorinated Benzyl/Phenyl Analogs
a) {2-[(2-Chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone ()
- Structure: Features a 2-chlorobenzyloxy group and a methanone-linked pyrazole.
- Key Differences: Chlorine substitution (vs.
Structural-Activity Relationship (SAR) Analysis
Pharmacological Implications
- Target Compound: The 4-fluorobenzyloxy group may enhance blood-brain barrier penetration, while the ethanol group could improve solubility for oral bioavailability. Potential applications include antimicrobial or anti-inflammatory agents, though specific data are lacking.
- Ethanone Analogs (): Demonstrated antimicrobial efficacy suggests the target compound’s ethanol group might retain similar activity with improved solubility .
- Pyridopyrimidinone Derivatives (): Highlight the importance of heterocyclic cores in targeting enzymes like kinases, a pathway the target compound could explore with modifications .
Biological Activity
The compound 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol is a synthetic organic molecule belonging to the pyrazole class. It has garnered interest in the scientific community due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol is , with a molecular weight of approximately 406.84 g/mol. The presence of the fluorobenzyl group and the pyrazole moiety contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN2O |
| Molecular Weight | 406.84 g/mol |
| Boiling Point | 569.5 °C (predicted) |
| Density | 1.27 g/cm³ (predicted) |
| pKa | -2.23 (predicted) |
Biological Activity Overview
Research has indicated that compounds with a pyrazole core often exhibit significant biological activities. The following sections detail specific activities associated with 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol.
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. For instance, a study evaluating various pyrazole compounds found that those with electron-withdrawing groups, such as fluorine, exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several in vitro studies. It was shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Effects
Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. A case study highlighted that compounds similar to 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
A research team conducted experiments using lipopolysaccharide (LPS)-stimulated macrophages treated with the compound. Results showed a significant reduction in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
In vitro tests on cancer cell lines revealed that the compound caused significant growth inhibition at micromolar concentrations, with IC50 values indicating effective cytotoxicity against breast cancer cells .
Q & A
Basic: What synthetic methodologies are effective for synthesizing pyrazole-ethanol derivatives like 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol?
Answer:
Key steps involve condensation reactions (e.g., chalcone intermediates with hydrazines) and functional group modifications . For example:
- Hydrazine cyclization : Refluxing chalcone derivatives with phenyl hydrazine in methanol forms pyrazole rings .
- Etherification : Introducing the 4-fluorobenzyloxy group via nucleophilic substitution using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Ethanol side chain : Post-synthetic reduction of ketones (e.g., NaBH₄) or alkylation of pyrazole nitrogen with 2-bromoethanol .
Critical Note : Monitor regioselectivity during pyrazole formation using spectroscopic validation (¹H NMR, LC-MS) .
Basic: How can structural characterization of this compound be optimized using crystallography and spectroscopy?
Answer:
- X-ray crystallography : Resolve pyrazole ring conformation and hydrogen-bonding networks. For example, similar pyrazole derivatives show intramolecular O–H···N interactions stabilizing planar configurations .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 4-fluorobenzyl group’s aromatic protons appear as doublets (δ ~7.2–7.4 ppm, J = 8.5 Hz), while the ethanol -OH proton resonates near δ 2.5–3.0 ppm .
- FTIR : Confirm hydroxyl (ν ~3200–3400 cm⁻¹) and ether (ν ~1250 cm⁻¹) functionalities .
Advanced: How do substituents on the phenyl and pyrazole rings influence bioactivity?
Answer:
- Fluorine substitution : The 4-fluorobenzyl group enhances metabolic stability and lipophilicity, improving membrane permeability (logP ~2.8) .
- Pyrazole N-1 position : Ethanol substitution increases solubility but may reduce binding affinity to hydrophobic targets (e.g., COX-2) compared to sulfonamide groups .
- SAR Insight : Analogous COX-2 inhibitors (e.g., celecoxib) show trifluoromethyl groups at pyrazole C-3 enhance selectivity (IC₅₀ COX-2/COX-1 >100) . Test via enzyme inhibition assays (e.g., COX-2 ELISA) .
Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved for this compound?
Answer:
- Pharmacokinetic profiling : Poor in vivo activity may stem from rapid hepatic clearance. Use microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., ethanol oxidation to acetic acid) .
- Solubility limitations : Improve bioavailability via prodrug strategies (e.g., acetylating the ethanol -OH) or nanoformulation .
- Case Study : Celecoxib derivatives with similar ethanol chains showed reduced plasma half-lives (<4 hrs) due to Phase II glucuronidation .
Advanced: What strategies mitigate impurities during large-scale synthesis?
Answer:
- Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomeric pyrazole byproducts .
- Purity validation : Quantify residual solvents (DMF, methanol) via GC-MS and elemental analysis (<0.1% impurities) .
- Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
Basic: What in vitro assays are suitable for preliminary antimicrobial screening?
Answer:
- Broth microdilution : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. MIC values <50 µg/mL indicate promising activity .
- Time-kill assays : Monitor bactericidal effects at 2× MIC over 24 hrs .
- Control : Compare to fluoroquinolones (e.g., ciprofloxacin) to benchmark potency .
Advanced: How can computational modeling predict target binding modes?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, PDB ID 3LN1). The pyrazole ring may occupy the hydrophobic pocket, while the ethanol group hydrogen-bonds with Ser530 .
- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) using GROMACS .
- ADMET Prediction : SwissADME estimates blood-brain barrier penetration (low for ethanol derivatives) .
Basic: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC-UV : Use a C18 column (λ = 254 nm) with retention time ±0.2 min .
- Melting point : Confirm reproducibility (±1°C; expected mp ~150–155°C for similar pyrazoles) .
- Elemental Analysis : Carbon content within ±0.3% of theoretical .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP | ~2.8 (Calculated via ChemDraw) | |
| Solubility (H₂O) | 0.5 mg/mL (Shake-flask method) | |
| Melting Point | 148–152°C | |
| Purity (HPLC) | ≥98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
